molecular formula C17H14N6 B2505580 1-(1-{pyrido[3,4-d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole CAS No. 2380188-04-3

1-(1-{pyrido[3,4-d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole

Cat. No.: B2505580
CAS No.: 2380188-04-3
M. Wt: 302.341
InChI Key: FQTDVJQORRUILB-UHFFFAOYSA-N
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Description

1-(1-{pyrido[3,4-d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The structure of this compound includes a pyridopyrimidine moiety, an azetidine ring, and a benzodiazole ring, making it a unique and potentially valuable compound in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-{pyrido[3,4-d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole can be achieved through a multi-step process involving the formation of each ring system followed by their subsequent coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyridopyrimidine moiety can be synthesized via a condensation reaction involving pyridine and pyrimidine derivatives . The azetidine ring can be formed through a cyclization reaction involving an appropriate amine and a halogenated precursor . Finally, the benzodiazole ring can be synthesized through a cyclization reaction involving an ortho-diamine and a carboxylic acid derivative .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production .

Chemical Reactions Analysis

Types of Reactions

1-(1-{pyrido[3,4-d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(1-{pyrido[3,4-d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets within cells. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This can lead to the disruption of key cellular processes, ultimately resulting in the desired therapeutic effect .

Properties

IUPAC Name

4-[3-(benzimidazol-1-yl)azetidin-1-yl]pyrido[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6/c1-2-4-16-14(3-1)21-11-23(16)12-8-22(9-12)17-13-5-6-18-7-15(13)19-10-20-17/h1-7,10-12H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTDVJQORRUILB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC3=C2C=CN=C3)N4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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